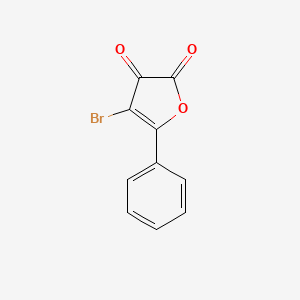
4-Bromo-5-phenylfuran-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-phenylfuran-2,3-dione is an organic compound with the molecular formula C₁₀H₅BrO₃ and a molecular weight of 253.049 g/mol . It belongs to the class of furan derivatives, which are known for their diverse chemical and biological properties . This compound is characterized by a furan ring substituted with a bromine atom and a phenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenylfuran-2,3-dione typically involves the bromination of 5-phenylfuran-2,3-dione . The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is stirred at room temperature until the desired product is formed, which is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-phenylfuran-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
4-Bromo-5-phenylfuran-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenylfuran-2,3-dione is primarily related to its ability to interact with biological targets through its furan ring and bromine substituent . The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
4-Bromo-5-phenylfuran-2,3-dione can be compared with other furan derivatives such as:
5-Phenylfuran-2,3-dione: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Chloro-5-phenylfuran-2,3-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-Iodo-5-phenylfuran-2,3-dione: Contains an iodine atom, which can participate in different types of coupling reactions compared to the bromine derivative.
Properties
CAS No. |
83629-87-2 |
|---|---|
Molecular Formula |
C10H5BrO3 |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
4-bromo-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C10H5BrO3/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
HUVRFMDSOJPXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


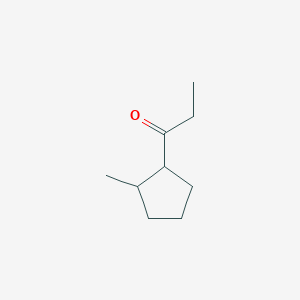
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)

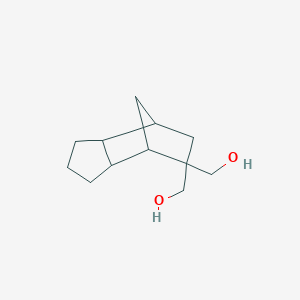
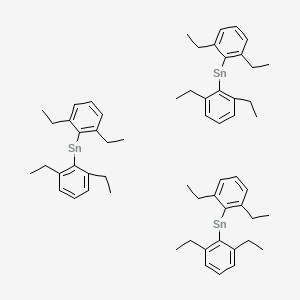

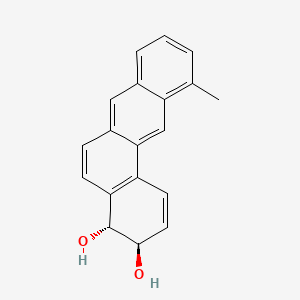
silane](/img/structure/B14426362.png)
![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
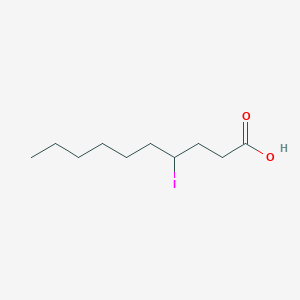
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)


![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)
